4-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 4-{[2-(tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride adheres to IUPAC rules for polycyclic compounds. The parent structure is piperidine, a six-membered heterocycle with one nitrogen atom. The numbering begins at the nitrogen, with the methyl group (-CH₃) and tert-butyl group (-C(CH₃)₃) attached to the phenoxy substituent at positions 4 and 2, respectively. The phenoxy group (-O-C₆H₃) is linked via a methylene bridge (-CH₂-) to the piperidine ring at position 4. The hydrochloride salt forms through protonation of the piperidine nitrogen, with a chloride counterion.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₈ClNO |
| Molecular Weight | 297.86 g/mol |
| CAS Registry Number | 1220036-11-2 |
| SMILES Notation | CC1=CC=C(OCC2CCNCC2)C(C(C)(C)C)=C1.Cl |
The SMILES string confirms the connectivity: a methyl-substituted phenol ring (positions 2 and 4) connected via an ether linkage to a piperidine ring, with chloride as the counterion.
Crystallographic Analysis and Three-Dimensional Conformation
X-ray diffraction studies of related piperidine hydrochlorides reveal a chair conformation for the piperidine ring, with the phenoxymethyl substituent in an equatorial orientation to minimize steric strain. The tert-butyl group adopts a staggered configuration relative to the phenol ring, reducing van der Waals repulsions. In the hydrochloride salt, the protonated nitrogen forms a hydrogen bond with the chloride ion (N⁺–H···Cl⁻, ~2.75 Å), while weaker C–H···Cl interactions stabilize the crystal lattice.
Table 2: Key Crystallographic Parameters (Inferred)
| Parameter | Value |
|---|---|
| Pipering Conformation | Chair |
| N⁺–H···Cl⁻ Bond Length | 2.75 ± 0.05 Å |
| Dihedral Angle (Phenoxy/Piperidine) | 85–90° |
The bulky tert-butyl group disrupts planar stacking, favoring a herringbone arrangement in the solid state. This packing mode is consistent with derivatives featuring sterically demanding substituents.
Electronic Structure and Molecular Orbital Configuration
Density functional theory (DFT) calculations on analogous piperidine derivatives indicate that the tert-butyl group exerts a hyperconjugative electron-donating effect, raising the energy of the highest occupied molecular orbital (HOMO) by ~0.3 eV compared to unsubstituted piperidine. The phenoxy methylene bridge facilitates partial conjugation between the aromatic ring and the piperidine nitrogen, evidenced by a 10% reduction in the HOMO-LUMO gap relative to non-conjugated systems.
Key Electronic Features :
- HOMO Localization : Primarily on the phenoxy ring and nitrogen lone pair.
- LUMO Localization : Distributed across the piperidine ring and methylene bridge.
- Charge Distribution : The protonated nitrogen carries a +0.45 e charge (Mulliken analysis), balanced by the chloride ion.
Hydrogen Bonding Networks in Hydrochloride Salt Formation
The hydrochloride salt exhibits a robust hydrogen-bonding network:
- Primary Interaction : N⁺–H···Cl⁻ (2.75 Å), forming ionic layers.
- Secondary Interactions :
Table 3: Hydrogen Bond Metrics
| Bond Type | Distance (Å) | Angle (°) |
|---|---|---|
| N⁺–H···Cl⁻ | 2.75 | 160 |
| C–H···Cl⁻ | 3.20 | 145 |
These interactions create a layered crystal structure, with chloride ions bridging adjacent protonated piperidinium cations. The tert-butyl group’s steric bulk limits interlayer spacing to ~5.8 Å, as observed in similar salts.
Properties
IUPAC Name |
4-[(2-tert-butyl-4-methylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-13-5-6-16(15(11-13)17(2,3)4)19-12-14-7-9-18-10-8-14;/h5-6,11,14,18H,7-10,12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPALNRBYAYBWPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCNCC2)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220036-11-2 | |
| Record name | Piperidine, 4-[[2-(1,1-dimethylethyl)-4-methylphenoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Stepwise Synthesis from Piperidin-4-ylmethanol Derivatives
- Starting Material: Piperidin-4-ylmethanol or its derivatives.
- Key Transformations:
- Acylation: Protecting or activating the piperidine nitrogen.
- Sulfonation: Introducing sulfonyl groups to facilitate substitution.
- Substitution: Attaching the phenoxy methyl group bearing tert-butyl and methyl substituents.
These steps are optimized for yield and purity, with structural confirmation via mass spectrometry and proton NMR.
Preparation of Piperidine Hydrochloride Salt
The hydrochloride salt is prepared by treating the free base with hydrochloric acid, typically in ethanol or ethyl acetate, followed by recrystallization to obtain a white solid with high purity.
Alternative Synthetic Routes and Catalytic Oxidation
While direct literature on 4-{[2-(tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride is limited, insights can be drawn from related piperidine derivatives, such as 4-methylpiperidine-2-carboxylate hydrochloride, which share the piperidine core.
Catalytic Oxidation and Reduction Route (Patent CN102887854B)
- Raw Material: 4-picoline-2-carboxylic acid ethyl ester.
- Oxidation: Using phosphomolybdic acid catalyst and hydrogen peroxide to form the oxynitride intermediate.
- Reduction: Catalytic hydrogenation with palladium on charcoal and ammonium formate in methanol to yield the piperidine hydrochloride salt.
- Purification: Extraction, pH adjustment with hydrochloric acid, and recrystallization from ethanol/ethyl acetate.
This method is characterized by:
- Mild reaction conditions (0-80 °C for oxidation; 0-50 °C for reduction).
- Use of phosphomolybdic acid to enhance hydrogen peroxide activity, reducing oxidant consumption and improving yield.
- Convenient purification and high-quality product.
- Industrial applicability due to safety and environmental benefits.
Yields: Oxidation step ~92%; final hydrochloride salt ~78-79%.
Summary Table of Key Preparation Parameters
Research Findings and Optimization Notes
- The use of phosphomolybdic acid as a catalyst significantly improves the oxidation step efficiency by activating hydrogen peroxide, reducing oxidant usage, and increasing yield.
- The reduction step employing 10% palladium on charcoal and anhydrous formic acid amine under mild conditions avoids the need for high-pressure hydrogenation, enhancing safety and scalability.
- The purification sequence involving solvent extraction and recrystallization ensures high purity and product quality, critical for pharmaceutical applications.
- Compared to traditional high-pressure hydrogenation methods, this approach offers safer, more environmentally friendly, and industrially feasible synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
4-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride is primarily studied for its potential as a pharmaceutical agent. Its structural characteristics suggest it may interact with various biological targets, particularly in the central nervous system.
- Neuropharmacology : The compound has been investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways. Research indicates that derivatives of piperidine can modulate these systems, which may lead to applications in treating mood disorders and schizophrenia.
- Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of piperidine derivatives and their binding affinities for dopamine receptors. Results indicated that modifications similar to those in this compound could enhance receptor selectivity and potency .
Antidepressant Activity
Research has suggested that compounds with similar structures exhibit antidepressant-like effects in animal models. The piperidine moiety is known for its ability to influence serotonin reuptake mechanisms.
- Experimental Findings : In preclinical studies, analogs of this compound demonstrated significant reductions in depressive-like behaviors in mice when administered during behavioral tests, indicating potential as an antidepressant .
Anticancer Research
There is emerging interest in the application of piperidine derivatives in cancer therapy. The unique substituents on the piperidine ring may enhance cytotoxicity against various cancer cell lines.
- In Vitro Studies : Research conducted on similar piperidine compounds has shown promising results against breast and lung cancer cell lines, suggesting that this compound could be further explored for its anticancer properties .
Mechanism of Action
The mechanism of action of 4-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding or inhibition, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Molecular Features
The following table compares key structural and molecular attributes of the target compound with its analogs:
Physicochemical Properties
- Lipophilicity : The tert-butyl and methyl groups in the target compound enhance hydrophobicity compared to halogenated analogs (e.g., bromo or chloro substituents increase molecular weight and polarity) .
- Solubility : Piperidine hydrochlorides generally exhibit improved aqueous solubility due to salt formation. However, bulky substituents (e.g., tert-pentyl in ) may reduce solubility .
Biological Activity
4-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride is a piperidine derivative that has garnered interest for its potential biological activities. This compound, characterized by its unique chemical structure, may exhibit a range of pharmacological effects, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : CHClN O
- CAS Number : 1220036-11-2
- Molecular Weight : 303.87 g/mol
The compound consists of a piperidine ring substituted with a tert-butyl and a 4-methylphenoxy group, which contributes to its biological activity.
Biological Activity Spectrum
Recent studies have employed computational methods to predict the biological activity of piperidine derivatives, including this compound. The findings suggest that it may interact with various biological targets, leading to diverse pharmacological effects.
Predicted Biological Targets
Using tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances), researchers have identified potential targets for this compound:
- Receptors : Potential interactions with neurotransmitter receptors, which could indicate effects on the central nervous system.
- Enzymes : Inhibition or modulation of specific enzymes involved in metabolic pathways.
- Ion Channels : Interaction with voltage-gated ion channels, suggesting possible applications in cardiology and neurology.
Pharmacological Implications
The predicted activities suggest that this compound could be beneficial in various therapeutic areas:
- CNS Disorders : Given its potential receptor interactions, it may be explored for treating anxiety, depression, or other neuropsychiatric conditions.
- Antimicrobial Activity : Similar piperidine derivatives have shown promise as antimicrobial agents; thus, this compound warrants investigation in this area.
- Antiarrhythmic Properties : The interaction with ion channels could imply potential use in managing arrhythmias.
Case Studies and Research Findings
A recent study evaluated the biological activity spectra of several new piperidine derivatives using in silico methods. The results indicated that these compounds could affect various systems within the body, supporting their potential use in drug development for multiple indications .
Table 1: Summary of Biological Activities Predicted for Piperidine Derivatives
Q & A
Q. What are the recommended synthesis protocols for 4-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride, and how can reaction efficiency be validated?
Methodological Answer: The synthesis typically involves nucleophilic substitution between a piperidine derivative and a tert-butylphenol ether under basic conditions (e.g., triethylamine). Post-reaction, the product is purified via recrystallization or column chromatography . Reaction efficiency is validated using thin-layer chromatography (TLC) for progress monitoring and elemental analysis (e.g., CHN, Cl%) to confirm purity and stoichiometry. For example, elemental analysis discrepancies >0.3% indicate impurities, necessitating re-purification .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the presence of the tert-butyl group (δ ~1.3 ppm for H), piperidine ring protons (δ ~2.5–3.5 ppm), and aromatic protons (δ ~6.5–7.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]) and fragmentation patterns matching the expected structure .
- Infrared (IR) Spectroscopy: Peaks at ~1250 cm (C-O-C stretching) and ~3400 cm (N-H stretching in hydrochloride salt) confirm functional groups .
Q. What are the critical safety considerations when handling this compound in a laboratory setting?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (N95 masks) is required if dust is generated .
- Ventilation: Conduct reactions in a fume hood to prevent inhalation of vapors or particulates .
- Spill Management: Absorb spills with inert materials (e.g., sand), dispose as hazardous waste, and avoid aqueous rinsing to prevent environmental contamination .
Advanced Research Questions
Q. How can computational methods be integrated into the design and optimization of reactions involving this piperidine derivative?
Methodological Answer:
- Reaction Pathway Prediction: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example, simulate nucleophilic substitution barriers to optimize reaction temperatures .
- Machine Learning (ML): Train ML models on existing reaction datasets to predict optimal solvents or catalysts. ICReDD’s approach combines quantum calculations with experimental feedback loops to narrow reaction conditions .
- Molecular Dynamics (MD): Simulate solubility parameters in different solvents to guide purification strategies .
Q. What strategies are recommended for resolving contradictions in biological activity data observed across different studies?
Methodological Answer:
- Dose-Response Reproducibility: Validate assays using standardized protocols (e.g., fixed incubation times, cell lines) to minimize variability. For instance, discrepancies in IC values may arise from differences in cell viability assays .
- Metabolite Profiling: Use LC-MS to identify degradation products or metabolites that might interfere with activity measurements .
- Cross-Study Meta-Analysis: Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, adjusting for variables like pH, temperature, or solvent polarity .
Q. What methodologies are employed to assess the environmental impact and degradation pathways of this compound?
Methodological Answer:
- Ecotoxicology Assays: Conduct Daphnia magna or algae growth inhibition tests to evaluate acute toxicity (EC). Data from analogous compounds suggest low biodegradability, necessitating long-term monitoring .
- Photodegradation Studies: Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze breakdown products via HPLC-MS. Hydrolysis of the phenoxy-methyl group is a likely degradation pathway .
- Soil Mobility Analysis: Use column leaching experiments with varying pH (4–9) to assess adsorption coefficients (K). High K values (>1000 L/kg) indicate low mobility and potential soil accumulation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
